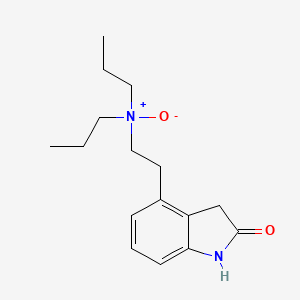
Ropinirole N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole N-Oxide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is an oxidized derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome . This compound is characterized by its off-white to yellow solid form and is known for its hygroscopic and temperature-sensitive properties .
Wirkmechanismus
Target of Action
Ropinirole N-Oxide primarily targets dopamine D2 and D3 receptors . These receptors are concentrated in the limbic areas of the brain and are believed to be responsible for some of the neuropsychiatric effects . The affinity of ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .
Mode of Action
The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
Ropinirole and pramipexole have been found to produce dose-dependent increases of dendritic arborization and soma size after 3 days of culture, effects antagonized by the selective D3R antagonists SB277011-A and S33084 and by the mTOR pathway kinase inhibitors LY294002 and rapamycin .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50% . It is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
Ropinirole is used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Common side effects include sleepiness, vomiting, and dizziness. Serious side effects may include pathological gambling, low blood pressure with standing, and hallucinations .
Action Environment
A new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets, was found to be formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .
Biochemische Analyse
Biochemical Properties
It is known that Ropinirole, the parent compound, has selective affinity for dopamine D2-like receptors This suggests that Ropinirole N-Oxide may also interact with these receptors or other related proteins
Cellular Effects
Ropinirole has been shown to have neuroprotective effects against 6-hydroxydopamine in mice, based on in vivo antioxidant properties
Molecular Mechanism
The parent compound, Ropinirole, is known to stimulate dopamine D2 receptors within the brain . It’s possible that this compound may have a similar mechanism of action, but this has not been confirmed.
Metabolic Pathways
This compound is a metabolite of Ropinirole, which is heavily metabolized by the liver. The most important metabolic pathways are N-despropylation and hydroxylation to form the N-despropyl metabolite and hydroxy metabolites . It’s likely that this compound is involved in similar metabolic pathways.
Transport and Distribution
Ropinirole, the parent compound, is extensively distributed from the vascular compartment
Vorbereitungsmethoden
The synthesis of Ropinirole N-Oxide involves the oxidation of Ropinirole. One common method includes the use of oxidizing agents such as hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the nitrogen atom in the Ropinirole molecule . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to achieve high yield and purity.
Analyse Chemischer Reaktionen
Ropinirole N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Ropinirole.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ropinirole N-Oxide has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Ropinirole N-Oxide can be compared with other oxidized derivatives of dopamine agonists. Similar compounds include:
Pramipexole N-Oxide: Another oxidized dopamine agonist with similar pharmacological properties.
Rotigotine N-Oxide: An oxidized form of Rotigotine, used in the treatment of Parkinson’s disease.
This compound is unique due to its specific interaction with dopamine receptors and its role in the metabolic pathway of Ropinirole .
Eigenschaften
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLCCMLUAJRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652675 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-41-1 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)


